molecular formula C11H10ClNO2 B1311127 (1R)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol CAS No. 1565845-64-8

(1R)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol

Cat. No.: B1311127
CAS No.: 1565845-64-8
M. Wt: 223.65 g/mol
InChI Key: SQYVFTREWNTIKO-SSDOTTSWSA-N
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Description

(1R)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol is a chemical compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 4-chlorobenzoyl chloride with hydroxylamine to form 4-chlorobenzohydroxamic acid. This intermediate then undergoes cyclization with acetic anhydride to yield the oxazole ring. The final step involves the reduction of the oxazole derivative to obtain this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxazole ring can be reduced to form a more saturated heterocyclic compound.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: The major products are ketones or aldehydes.

    Reduction: The major products are more saturated heterocyclic compounds.

    Substitution: The major products are substituted chlorophenyl derivatives.

Scientific Research Applications

(1R)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used as a probe to study enzyme mechanisms and interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The chlorophenyl group can enhance the compound’s binding affinity and specificity. The ethan-1-ol moiety can participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-[3-(4-bromophenyl)-1,2-oxazol-5-yl]ethan-1-ol
  • (1R)-1-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]ethan-1-ol
  • (1R)-1-[3-(4-methylphenyl)-1,2-oxazol-5-yl]ethan-1-ol

Uniqueness

(1R)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of atoms in this compound allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(1R)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-7(14)11-6-10(13-15-11)8-2-4-9(12)5-3-8/h2-7,14H,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQYVFTREWNTIKO-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=NO1)C2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=NO1)C2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201202021
Record name 5-Isoxazolemethanol, 3-(4-chlorophenyl)-α-methyl-, (αR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201202021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1565845-64-8
Record name 5-Isoxazolemethanol, 3-(4-chlorophenyl)-α-methyl-, (αR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1565845-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Isoxazolemethanol, 3-(4-chlorophenyl)-α-methyl-, (αR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201202021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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